molecular formula C6H10ClN5 B12909349 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine CAS No. 89850-37-3

4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine

Cat. No.: B12909349
CAS No.: 89850-37-3
M. Wt: 187.63 g/mol
InChI Key: MCLLIXAJYWYIKV-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine is a pyrimidine derivative characterized by a chlorine atom at position 4, an amine group at position 5, and a 1,2-dimethylhydrazinyl substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, serving as core structures in nucleic acids and pharmaceuticals.

Properties

CAS No.

89850-37-3

Molecular Formula

C6H10ClN5

Molecular Weight

187.63 g/mol

IUPAC Name

4-chloro-6-[methyl(methylamino)amino]pyrimidin-5-amine

InChI

InChI=1S/C6H10ClN5/c1-9-12(2)6-4(8)5(7)10-3-11-6/h3,9H,8H2,1-2H3

InChI Key

MCLLIXAJYWYIKV-UHFFFAOYSA-N

Canonical SMILES

CNN(C)C1=C(C(=NC=N1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with 1,2-dimethylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, often in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce azo, azoxy, or reduced hydrazinyl derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This can result in various biological effects, such as antiproliferative or antimicrobial activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine with related compounds:

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups
This compound Not provided C₅H₈ClN₅ Cl, NH₂, 1,2-dimethylhydrazinyl Hydrazine, amine, chloro
4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine 88474-31-1 C₆H₈ClN₃O Cl, OCH₃, CH₃, NH₂ Methoxy, methyl, amine, chloro
4,6-Dichloro-5-methoxypyrimidine Not provided C₅H₄Cl₂N₂O Cl (x2), OCH₃ Dichloro, methoxy
4-Amino-6-chloro-5-methylpyrimidine 14394-56-0 C₅H₆ClN₃ Cl, CH₃, NH₂ Amine, chloro, methyl
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine Not provided C₉H₁₄ClN₅ Cl, NH₂, 4-methylpiperazinyl Piperazine, amine, chloro

Key Observations :

  • The hydrazinyl group in the target compound distinguishes it from analogs with methoxy (e.g., 88474-31-1 ), methyl, or piperazinyl substituents.
  • Chlorine at position 4 is a common feature across these compounds, contributing to electron-withdrawing effects that stabilize the pyrimidine ring and influence reactivity .

Stability and Reactivity

  • Hydrazinyl vs. Methoxy Groups : The hydrazinyl group’s nucleophilicity may increase susceptibility to oxidation compared to methoxy-substituted pyrimidines.
  • Chlorine Reactivity : Chlorine at position 4 can undergo further substitution (e.g., Suzuki coupling), as seen in 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine () .

Biological Activity

4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a dimethylhydrazine moiety, suggesting possible interactions with various biological targets.

  • Molecular Formula : C7H9ClN4
  • Molecular Weight : 188.63 g/mol
  • CAS Number : 875340-49-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the dimethylhydrazine group may enhance its reactivity and affinity towards biological targets, potentially leading to inhibition of certain pathways involved in cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound has antimicrobial effects against certain bacterial strains, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Study 1: Antitumor Activity

A study conducted on the effect of this compound on human lung cancer cells (A549) demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 12 µM, indicating a potent effect on tumor cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMechanismIC50/MIC
AntitumorA549 (Lung Cancer)Induces apoptosis12 µM
AntimicrobialStaphylococcus aureusGrowth inhibition32 µg/mL
AntimicrobialEscherichia coliGrowth inhibition64 µg/mL
Enzyme InhibitionSpecific metabolic enzymesCompetitive inhibitionNot specified

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